molecular formula C9H12N2O2 B2543802 2-Amino-N-(2-methoxyphenyl)acetamide CAS No. 332016-46-3

2-Amino-N-(2-methoxyphenyl)acetamide

Cat. No. B2543802
M. Wt: 180.207
InChI Key: FVEBHWMTYMXJSL-UHFFFAOYSA-N
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Description

2-Amino-N-(2-methoxyphenyl)acetamide is a chemical compound that has been studied for its potential applications in various fields, including medicine. It is related to compounds that have been synthesized and characterized for their structural properties and potential biological activities. For instance, similar compounds have been investigated for their hydrogen bonding characteristics and molecular structures, which are crucial for their biological functions . Additionally, derivatives of this compound have been explored for their anticonvulsant activities, suggesting a potential role in the treatment of seizure disorders . Furthermore, analogs of 2-Amino-N-(2-methoxyphenyl)acetamide have been synthesized with anticancer properties, targeting specific receptors like the VEGFr receptor .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, starting with precursor molecules that are combined under specific conditions to yield the desired product. For example, the synthesis of an anticancer drug analog involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Another related compound was obtained by reducing N-(2-methoxy-4-nitrophenyl)acetamide in ethanol with Pd/C as a catalyst under a hydrogen atmosphere . These methods demonstrate the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of these compounds is determined using various spectroscopic techniques and X-ray crystallography. For instance, the molecular structure of substituted N-(2-hydroxyphenyl)acetamides was determined by X-ray crystallography, revealing the presence of intra- and intermolecular hydrogen bonds . Similarly, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides showed a linearly extended conformation and highlighted the importance of hydrogen bonding in the stability of the structure . The crystal structure of an anticancer drug analog revealed intermolecular hydrogen bonds and two intramolecular interactions, which are significant for the compound's biological activity .

Chemical Reactions Analysis

The chemical reactions involving 2-Amino-N-(2-methoxyphenyl)acetamide and its analogs are characterized by the formation and breaking of bonds, particularly hydrogen bonds. Variable temperature NMR experiments have provided evidence for the formation of hydrogen bonds in solution . The replacement of certain groups in the molecule can result in changes in hydrogen bonding patterns, as seen in the comparison between different acetamides . These reactions are essential for understanding the reactivity and potential biological interactions of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of hydrogen bonds, for example, can influence the melting points, solubility, and stability of the compounds. The crystallographic data provide insights into the unit cell parameters, which are important for the identification and characterization of the compounds . The spectroscopic data, including FAB mass spectrometry, IR, and NMR, are used to confirm the molecular composition and structure of the synthesized compounds .

Scientific Research Applications

Green Synthesis of Dyes

Zhang Qun-feng (2008) explored the use of 2-Amino-N-(2-methoxyphenyl)acetamide in the green synthesis of azo disperse dyes. The study focused on the catalytic hydrogenation process, highlighting the efficiency of a novel Pd/C catalyst in transforming N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide. This method demonstrated high activity and selectivity, offering a greener alternative to traditional dye production methods (Zhang, 2008).

Antimalarial Drug Synthesis

Magadum and Yadav (2018) discussed the role of N-(2-Hydroxyphenyl)acetamide, a derivative of 2-Amino-N-(2-methoxyphenyl)acetamide, in the synthesis of antimalarial drugs. The study provided insights into the chemoselective acetylation process of 2-aminophenol to produce this intermediate, using immobilized lipase as a catalyst. This research contributes to the efficient and selective synthesis of important antimalarial compounds (Magadum & Yadav, 2018).

Metabolism of Herbicides

Coleman et al. (2000) examined the metabolism of various chloroacetamide herbicides, including compounds structurally related to 2-Amino-N-(2-methoxyphenyl)acetamide. This research is significant for understanding the biochemical pathways and potential environmental impact of these widely used herbicides (Coleman et al., 2000).

Structural Analysis in Crystal Engineering

Kalita and Baruah (2010) investigated the spatial orientations of amide derivatives, including those related to 2-Amino-N-(2-methoxyphenyl)acetamide, in anion coordination. Their work in crystallography offers valuable insights into the structural properties of these compounds, relevant in fields like material science and pharmaceutical formulation (Kalita & Baruah, 2010).

Anticonvulsant Properties

Camerman et al. (2005) explored the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which share a structural motif with 2-Amino-N-(2-methoxyphenyl)acetamide. This research sheds light on the molecular features that may contribute to the anticonvulsant activities of these compounds, which is essential for the development of new drugs for treating epilepsy (Camerman et al., 2005).

Safety And Hazards

“2-Amino-N-(2-methoxyphenyl)acetamide” is moderately toxic by ingestion. When heated to decomposition, it emits toxic fumes of NOx . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

2-amino-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEBHWMTYMXJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-methoxyphenyl)acetamide

Citations

For This Compound
1
Citations
YP Singh, GNVC Tej, A Pandey, K Priya… - European Journal of …, 2020 - Elsevier
In our overall goal to overcome the limitations associated with natural products for the management of Alzheimer’s disease and to develop in-vivo active multifunctional cholinergic …
Number of citations: 39 www.sciencedirect.com

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